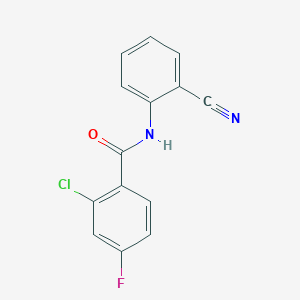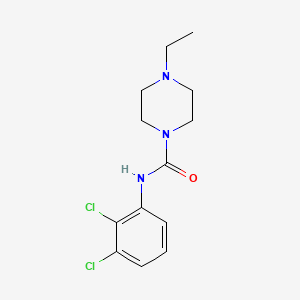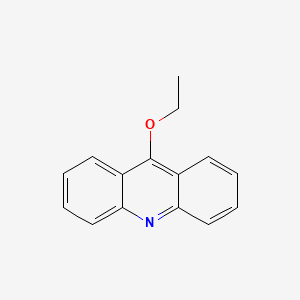![molecular formula C17H18N2O4S B5330407 N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide, also known as MT-2, is a synthetic peptide that has been extensively researched for its potential applications in the field of biomedical research.
Mécanisme D'action
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide exerts its biological effects through the activation of the melanocortin-1 receptor (MC1R). Activation of MC1R leads to the activation of various intracellular signaling pathways, resulting in the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The peptide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide has been shown to protect neurons from oxidative stress-induced damage and improve cardiac function in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide in laboratory experiments is its high purity and stability. The peptide can be synthesized in large quantities with high purity, allowing for reproducible experiments. However, one limitation of using N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide in laboratory experiments is its relatively high cost compared to other peptides.
Orientations Futures
There are several potential future directions for research on N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide and to identify potential side effects of the peptide. Finally, there is a need for the development of more cost-effective synthesis methods for N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide to make it more accessible to researchers.
In conclusion, N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide is a promising synthetic peptide with potential applications in various fields of biomedical research. Its high purity and stability make it an attractive candidate for laboratory experiments, and its demonstrated biological effects make it a potential therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular disease. Further research is needed to fully elucidate the mechanisms of action of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide and to develop more cost-effective synthesis methods.
Méthodes De Synthèse
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide is synthesized through a solid-phase peptide synthesis method. The synthesis involves the coupling of amino acids in a stepwise manner, followed by purification and characterization of the final product. The purity of the synthesized peptide is essential for its use in scientific research.
Applications De Recherche Scientifique
N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide has been studied for its potential applications in various fields of biomedical research, including cancer treatment, neuroprotection, and cardiovascular disease. The peptide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Studies have also demonstrated the neuroprotective effects of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide, suggesting its potential use in the treatment of neurodegenerative diseases. Additionally, the peptide has been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular disease.
Propriétés
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-16(19-7-9-22-10-8-19)12-23-14-5-3-13(4-6-14)18-17(21)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNMFBPDAGBYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5330324.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330327.png)


![2-[(2-methylbenzoyl)amino]-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5330354.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)

![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![2-[(2-oxo-2-phenylethyl)thio]-N-phenylacetamide](/img/structure/B5330401.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
